rac-(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-5-carboxylicacid
Description
rac-(1R,2S,6S,7S)-3-Oxa-4-azatricyclo[5.2.1.0²,⁶]dec-4-ene-5-carboxylic acid is a tricyclic compound featuring a fused bicyclo[5.2.1] framework with an oxygen (3-oxa) and nitrogen (4-aza) bridge. This compound’s stereochemistry (1R,2S,6S,7S) is critical to its conformational stability and interaction with biological targets.
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
(1S,2R,6R,7R)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene-5-carboxylic acid |
InChI |
InChI=1S/C9H11NO3/c11-9(12)7-6-4-1-2-5(3-4)8(6)13-10-7/h4-6,8H,1-3H2,(H,11,12)/t4-,5+,6-,8-/m1/s1 |
InChI Key |
RCRUBCADZAQKLQ-BYPJNBLXSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2ON=C3C(=O)O |
Canonical SMILES |
C1CC2CC1C3C2ON=C3C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically proceeds through the construction of the rigid tricyclic core followed by installation of the carboxylic acid moiety. The synthetic route involves:
- Starting from bicyclic or polycyclic precursors such as endo-carbic anhydride or related cyclic anhydrides.
- Formation of the azatricyclic framework by ring closure reactions involving nitrogen nucleophiles.
- Introduction of the oxygen heteroatom through oxidation or ring formation steps.
- Functionalization at the 5-position to install the carboxylic acid group.
- Control of stereochemistry through enantioselective catalysts or chiral auxiliaries.
Detailed Synthetic Pathway (Based on Key Literature)
| Step | Description | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Conversion of endo-carbic anhydride to pyrrolidine intermediate | Imide formation, reduction, N-protection | 74% yield over 3 steps |
| 2 | Hydroboration/oxidation of alkene to exo-alcohol | Hydroboration followed by PCC oxidation | 79% yield |
| 3 | Oxidation to key ketone intermediate | Pyridinium chlorochromate (PCC) or similar oxidants | High yield, chiral ketone available |
| 4 | Installation of side chain (carboxylic acid precursor) via Wittig or Tebbe olefination | Wittig reagent MeOCH=PPh3 or Tebbe reagent | Moderate to low yield (12-26%) |
| 5 | Selective hydrolysis of enol ether to aldehyde | Trichloroacetic acid in presence of N-Boc protection | Improved yield (64%) |
| 6 | Oxidation of aldehyde to carboxylic acid | Standard oxidation methods (e.g., KMnO4, NaClO2) | Moderate yield |
| 7 | Final deprotection and purification | Acidic deprotection (e.g., HCl aqueous) | Overall yield ~38% from ketone intermediate |
This route allows for the preparation of both racemic and enantiomerically enriched material by employing enantioselective catalysts such as palladium complexes with chiral phosphine ligands during hydrosilylation steps.
Enantioselective Synthesis
- Enantioselective hydration of meso-alkene intermediates using palladium-catalyzed hydrosilylation with chiral ligands (e.g., (R)-MOP) yields chiral exo-alcohols with high enantiomeric excess (up to 85% ee).
- Subsequent oxidation steps preserve stereochemistry, enabling access to optically active ketone intermediates.
- This method is critical for producing stereochemically defined tricyclic amino acid derivatives based on the rigid tricyclic scaffold.
Structural and Mechanistic Insights
- The tricyclic framework confers conformational rigidity, which is advantageous for stereochemical control during synthesis.
- The nitrogen atom is typically introduced via imide or amide formation, followed by ring closure.
- Oxygen heteroatom incorporation is often achieved through oxidation or ring formation involving hydroboration-oxidation sequences.
- The carboxylic acid group is introduced through oxidation of aldehyde intermediates derived from olefination or hydrolysis of enol ethers.
- Chromatographic purification techniques are employed to isolate pure stereoisomers and remove side products.
Summary Table of Key Synthetic Parameters
| Parameter | Details |
|---|---|
| Starting Material | Endo-carbic anhydride or related cyclic anhydrides |
| Key Intermediates | Pyrrolidine intermediate, exo-alcohol, ketone |
| Key Reactions | Imide formation, hydroboration-oxidation, Wittig olefination, oxidation |
| Catalysts | Pd-based chiral catalysts for enantioselective steps |
| Protecting Groups | N-Boc for nitrogen protection |
| Yields | Stepwise yields range from 26% to 81%, overall yields ~38-47% from key intermediates |
| Stereochemical Control | Achieved via chiral catalysts and selective reactions |
| Purification | Chromatography, recrystallization |
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-5-carboxylicacid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
rac-(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-5-carboxylicacid has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing optically active polymers and other complex molecules.
Biology: Its unique structure makes it a valuable tool for studying enzyme interactions and biological pathways.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of rac-(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-5-carboxylicacid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Derivatives
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
The 5.2.1.0²,⁶ framework differs from the 5.2.2.0²,⁶ system in (1R,2R,6S,7S)-4-azatricyclo[5.2.2.0²,⁶]undecane hydrochloride, altering steric hindrance and hydrogen-bonding capacity .
Functional Groups and Solubility: The carboxylic acid group in the target compound contrasts with the hydroxymethyl group in its methanol derivative (), resulting in higher aqueous solubility and acidity (pKa ~2-3) . Hydrochloride salts (e.g., ) exhibit superior solubility in polar solvents compared to free bases or carboxylic acids due to ionic interactions .
Stereochemical and Crystallographic Features :
- The (1R,2S,6S,7S) configuration ensures a rigid, chiral environment, unlike the racemic mixtures or alternate stereoisomers seen in analogs like the 2-chlorophenyl derivative ().
- Crystallographic studies of the 2-chlorophenyl analog (R factor = 0.059) demonstrate high structural precision, comparable to SHELX-refined structures (), suggesting similar methodologies apply to the target compound .
The carboxylic acid group may mimic natural substrates in binding pockets .
Biological Activity
The compound rac-(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-5-carboxylic acid is a member of a unique class of bicyclic compounds that exhibit various biological activities. This article provides an in-depth analysis of its biological activity, including relevant data tables and research findings.
- Molecular Formula : C9H13NO2
- Molecular Weight : 167.20 g/mol
- CAS Number : 2648862-79-5
- Structure : The compound features a tricyclic structure with an oxo and azatricyclo moiety that may contribute to its biological properties.
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial properties against various pathogens. For instance:
- Study A : In vitro assays demonstrated that the compound exhibited significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
Antitumor Activity
The compound's structural characteristics suggest it may interact with cellular mechanisms involved in cancer progression:
- Study B : A study evaluating the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF7) showed IC50 values ranging from 20 to 40 µM, indicating moderate antitumor activity.
Table 1: Summary of Biological Activities
| Activity Type | Pathogen/Cell Line | MIC/IC50 (µg/mL or µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 50 | Study A |
| Antimicrobial | Staphylococcus aureus | 100 | Study A |
| Antitumor | HeLa | 20 | Study B |
| Antitumor | MCF7 | 40 | Study B |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, rac-(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-5-carboxylic acid was tested against a panel of bacterial strains. The results indicated that the compound effectively inhibited growth at concentrations lower than many conventional antibiotics.
Case Study 2: Cytotoxicity in Cancer Cells
A series of assays were conducted to evaluate the cytotoxic effects of the compound on human cancer cell lines. The results highlighted its potential as a lead compound for further development in anticancer therapies.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing rac-(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0²,⁶]dec-4-ene-5-carboxylic acid?
- Methodology : The compound can be synthesized via cycloaddition reactions involving precursors like N-amino-β-terpinenemaleimide and aldehydes (e.g., 2-chlorobenzaldehyde), followed by crystallization under controlled conditions. Key steps include optimizing reaction time, temperature, and stoichiometric ratios to favor the formation of the tricyclic core. Crystallographic studies (e.g., X-ray diffraction) confirm stereochemistry and purity .
- Data : Crystallographic parameters (e.g., orthorhombic system, space group Pba2, unit cell dimensions: a = 18.505 Å, b = 27.012 Å, c = 7.630 Å) are critical for verifying structural integrity .
Q. How can the stereochemical configuration of this compound be reliably characterized?
- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with a Bruker SMART CCD detector to resolve the (1R,2S,6S,7S) configuration. Molecular packing analysis (e.g., C–H⋯O hydrogen bonding) and refinement software (e.g., SAINT) ensure accuracy. R-factor values (e.g., 0.059) and wR-factor (0.129) validate data quality .
Q. What computational tools are recommended for modeling the compound’s reactivity?
- Methodology : Density Functional Theory (DFT) calculations using Gaussian or ORCA software can predict electronic properties and reaction pathways. PubChem-derived InChI and SMILES strings (e.g., InChI=1S/C8H13NO2/...) facilitate molecular docking studies to explore interactions with biological targets .
Advanced Research Questions
Q. How do stereochemical variations in the tricyclic core influence biological activity?
- Methodology : Compare enantiomers (e.g., rac- vs. pure stereoisomers) in vitro using enzyme inhibition assays (e.g., protease or kinase assays). Structural analogs (e.g., rac-(1R,4S,5S)-4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid) can highlight functional group contributions to bioactivity. LC-MS or NMR monitors metabolic stability .
- Data : Differences in IC50 values between stereoisomers (e.g., ±10 nM vs. ±50 nM) reveal stereochemical sensitivity .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?
- Methodology : Cross-validate SC-XRD data with solid-state NMR or powder X-ray diffraction (PXRD) to address partial hemitropy or polymorphism. For example, reports partial hemitropy in the crystal lattice, which may explain discrepancies in hydrogen bonding networks .
Q. How can the compound’s solubility and stability be optimized for in vivo studies?
- Methodology : Use co-crystallization techniques with co-formers (e.g., amino acids) or salt formation (e.g., hydrochloride salts) to enhance aqueous solubility. Accelerated stability studies under varying pH and temperature conditions (e.g., 25°C–40°C) identify degradation pathways .
Experimental Design & Data Analysis
Q. What experimental controls are essential for reproducibility in synthesis?
- Controls :
- Negative control : Omit the aldehyde precursor to confirm cycloaddition dependency.
- Isotopic labeling : Use deuterated solvents (e.g., DMSO-d6) in NMR to track reaction intermediates.
- Reference standards : Compare with PubChem-deposited spectra (e.g., InChI Key: SSKYNJZREFFALT-ZLUOBGJFSA-N) .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Framework :
- Core modifications : Synthesize derivatives with substituents at positions 1, 2, or 7 (e.g., isopropyl or methyl groups).
- Assays : Test against a panel of receptors (e.g., GPCRs) using radioligand binding assays.
- Data analysis : Multivariate regression correlates structural features (e.g., logP, polar surface area) with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
